molecular formula C10H9ClO3 B1428702 Methyl 2-acetyl-5-chlorobenzoate CAS No. 1210474-89-7

Methyl 2-acetyl-5-chlorobenzoate

Cat. No. B1428702
M. Wt: 212.63 g/mol
InChI Key: GRIZRWIVKZXLBP-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-5-chlorobenzoate is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and is commonly referred to as MACB. MACB is a white crystalline solid that is soluble in organic solvents and has a melting point of 75-77°C. This compound is used in a variety of research applications including organic synthesis, drug discovery, and biochemical analysis.

Scientific Research Applications

1. Synthesis of Pharmaceutical Intermediates

Methyl 2-acetyl-5-chlorobenzoate is utilized in the synthesis of various pharmaceutical intermediates. For example, 2-chlorobenzoic acid, a derivative, is used as an intermediate in the production of diclofenac sodium, a widely used medication. Research has explored the kinetics and mechanisms of synthesizing 2-chlorobenzoic acid, highlighting the potential for improving industrial production methods (Bushuiev, Halstian, & Kotova, 2020).

2. Chemical Reaction Studies

Studies have been conducted on the regioselectivity of methyl chlorobenzoate analogues, including methyl 2-acetyl-5-chlorobenzoate, in reactions with trimethylstannyl anions. This research provides insights into the reactivity and potential applications of these compounds in various chemical syntheses (Montañez, Uranga, & Santiago, 2010).

3. Microbial Cometabolism Research

Research involving the cometabolism of related compounds by bacteria such as Pseudomonas demonstrates the potential for microbial degradation of chlorobenzoates. This can be crucial for understanding environmental bioremediation processes and developing new strategies for managing pollution (Knackmuss, Hellwig, Lackner, & Otting, 1976).

4. Research in Molecular Physics

Studies on the structure and torsional dynamics of related molecules, like 2-acetyl-5-methylfuran, contribute to a deeper understanding of the physical and chemical properties of methyl 2-acetyl-5-chlorobenzoate derivatives. This research is significant for applications in material science and molecular physics (Van, Stahl, & Nguyen, 2016).

5. Application in Epigenetics

In the field of epigenetics, derivatives of methyl 2-acetyl-5-chlorobenzoate have been used in studies examining the reactivation of silenced genes through inhibition of DNA methylation and histone deacetylation. This research has implications for understanding gene expression regulation and developing new cancer treatments (Grassi et al., 2003).

properties

IUPAC Name

methyl 2-acetyl-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-6(12)8-4-3-7(11)5-9(8)10(13)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIZRWIVKZXLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetyl-5-chlorobenzoate

CAS RN

1210474-89-7
Record name methyl 2-acetyl-5-chlorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Lu, M Zhao, G Ding, X Xie, L Jiang… - …, 2017 - Wiley Online Library
Highly enantioselective tandem hydrogenation/lactonization of various 2‐acylarylcarboxylates including 2‐aroylarylcarboxylates were realized by using [RuCl(benzene)(S)‐SunPhos]Cl …
TS Khaibulova, IA Boyarskaya, E Larionov… - Molecules, 2014 - mdpi.com
… The second product was methyl 2-acetyl-5-chlorobenzoate (12b) [59], R f = 0.40 (ethyl acetate-hexane, 1:5). Yield 40 mg (19%), isolated as an yellow oil. H-NMR: δ = 7.82 (br. …
Number of citations: 16 www.mdpi.com

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